tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate is a synthetic organic compound characterized by its unique cyclobutyl ring structure and the presence of a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,2R)-2-(fluorosulfonyl)cyclobutyl]carbamate
- rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H18FNO2 |
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Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
IHHSXCLECNNDPN-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CF |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CF |
Origin of Product |
United States |
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